molecular formula C21H16F3N3O B11194906 7-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one

7-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11194906
M. Wt: 383.4 g/mol
InChI Key: ABELMSASMVSQQK-UHFFFAOYSA-N
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Description

7-Phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is fused with a phenyl group and a trifluoromethyl-substituted phenylamino group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s chemical behavior and biological activity.

Preparation Methods

The synthesis of 7-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinazolinone core is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amination with Trifluoromethyl-Substituted Aniline: The final step involves the nucleophilic substitution reaction of the phenyl-substituted quinazolinone with 3-(trifluoromethyl)aniline under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

7-Phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group, forming new derivatives.

    Coupling Reactions: The phenyl and trifluoromethyl-substituted phenyl groups can undergo coupling reactions with various reagents, leading to the formation of biaryl or heteroaryl derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize reaction outcomes.

Scientific Research Applications

7-Phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biological studies to investigate the interactions of quinazolinone derivatives with biological targets such as enzymes and receptors.

    Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities, making it a candidate for drug development.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. The compound can inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds to 7-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one include other quinazolinone derivatives with different substituents. For example:

    7-Phenyl-2-{[3-(methyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one: This compound has a methyl group instead of a trifluoromethyl group, which affects its electronic properties and biological activity.

    7-Phenyl-2-{[3-(chloro)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one: The presence of a chloro group introduces different steric and electronic effects compared to the trifluoromethyl group.

    7-Phenyl-2-{[3-(nitro)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one: The nitro group significantly alters the compound’s reactivity and potential biological applications.

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties, enhancing its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C21H16F3N3O

Molecular Weight

383.4 g/mol

IUPAC Name

7-phenyl-2-[3-(trifluoromethyl)anilino]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C21H16F3N3O/c22-21(23,24)15-7-4-8-16(11-15)26-20-25-12-17-18(27-20)9-14(10-19(17)28)13-5-2-1-3-6-13/h1-8,11-12,14H,9-10H2,(H,25,26,27)

InChI Key

ABELMSASMVSQQK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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